molecular formula C29H28N6 B11229031 4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11229031
M. Wt: 460.6 g/mol
InChI Key: NFUXECAJVUIVSY-UHFFFAOYSA-N
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Description

1-(DIPHENYLMETHYL)-4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIPHENYLMETHYL)-4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-methylphenyl group and the diphenylmethyl group. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(DIPHENYLMETHYL)-4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(DIPHENYLMETHYL)-4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(DIPHENYLMETHYL)-4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of 1-(DIPHENYLMETHYL)-4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H28N6

Molecular Weight

460.6 g/mol

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C29H28N6/c1-22-12-14-25(15-13-22)35-29-26(20-32-35)28(30-21-31-29)34-18-16-33(17-19-34)27(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20-21,27H,16-19H2,1H3

InChI Key

NFUXECAJVUIVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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